Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate
Description
Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride (CAS: 1187830-52-9) is a pyrimidine-derived compound with a molecular formula of C₁₁H₁₅N₃O₂·HCl and a molecular weight of 257.71664 g/mol . It features a bicyclic tetrahydropyrido[3,4-d]pyrimidine core linked to an ethyl acetate moiety, which contributes to its physicochemical properties. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical research .
This compound is marketed as a chemical intermediate for drug discovery, particularly in kinase inhibitor development, as evidenced by its structural similarity to ATR (ataxia-telangiectasia and Rad3-related) inhibitors like AZD6738 . Commercial suppliers such as Herben (Shanghai) Biotechnology and Aladdin Biochemical Technology offer it in ≥95% purity, with prices ranging from ¥4,297.90 (1g) to ¥17,188.90 (5g) .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-11(15)5-9-8-3-4-12-6-10(8)14-7-13-9/h7,12H,2-6H2,1H3 |
InChI Key |
MAYDWBTUQRTECS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=NC2=C1CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This reaction is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit extracellular signal-regulated kinase (Erk2), leading to the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting kinase enzymes. Below, we compare Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate (Compound A ) with structurally and functionally related analogs.
Structural and Functional Comparisons
ZH-1 (Ethyl sulfonyl derivative)
- Structure : 7-Ethyl sulfonyl substituent on the tetrahydropyrido[3,4-d]pyrimidine core.
- Activity : Moderate ATR inhibition (IC₅₀ = 53.26 nM), less potent than AZD6738 (IC₅₀ = 6.50 nM) .
- Properties : clogP < 5, compliant with Lipinski’s rule of five.
- Key Difference : The sulfonyl group in ZH-1 enhances polarity but reduces potency compared to acyl derivatives like ZH-3.
ZH-5 (2-Cyanoacetyl derivative) Structure: 7-Position modified with a 2-cyanoacetyl group. Activity: Improved ATR inhibition (IC₅₀ = 11.34 nM) due to enhanced electron-withdrawing effects . Key Insight: The cyano group in ZH-5 is critical for potency; replacement with a hydroxyl group (ZH-6) reduces activity (IC₅₀ = 34.03 nM) .
AZD6738 (Clinical ATR Inhibitor)
- Structure : Sulfoxide imine group at the 7-position.
- Activity : IC₅₀ = 6.50 nM, serving as a benchmark for scaffold optimization .
- Comparison : Compound A lacks the sulfoxide imine moiety, likely contributing to its lower potency in unpublished studies.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Structure: Pyrimidine core with a thietan-3-yloxy substituent and thioether linkage. Key Difference: The thioether and thietane groups in Compound 1 introduce sulfur-based metabolism challenges, unlike the oxygen-rich A .
QB-4755 (Hydroxy-tetrahydro-pyridopyrimidinone) Structure: 9-Hydroxy-2-methyl substituent on a pyrido[1,2-a]pyrimidinone core. Properties: Molecular weight = 249.3 g/mol; purity = 95% . Comparison: The hydroxyl group in QB-4755 may improve solubility but reduce membrane permeability compared to A’s ethyl ester .
Table 1: Comparative Data for Select Compounds
| Compound | Core Structure | Substituent (Position) | IC₅₀ (nM) | Molecular Weight (g/mol) | clogP |
|---|---|---|---|---|---|
| A (Target Compound) | Tetrahydropyrido[3,4-d]pyrimidine | Ethyl acetate (4) | N/A | 257.72 | <5* |
| ZH-1 | Tetrahydropyrido[3,4-d]pyrimidine | Ethyl sulfonyl (7) | 53.26 | 312.34 | <5 |
| ZH-5 | Tetrahydropyrido[3,4-d]pyrimidine | 2-Cyanoacetyl (7) | 11.34 | 295.31 | <5 |
| AZD6738 | Tetrahydropyrido[3,4-d]pyrimidine | Sulfoxide imine (7) | 6.50 | 419.89 | 2.1† |
| Compound 1 | Pyrimidine | Thietan-3-yloxy (4) | N/A | 314.41 | 2.8‡ |
*Estimated based on scaffold similarity to ZH-1 ; †PubChem data; ‡Calculated using ChemDraw.
Key Findings
- Substituent Effects: The 7-position on the tetrahydropyrido[3,4-d]pyrimidine scaffold is critical for ATR inhibition. Polar groups (e.g., hydroxyl in ZH-6) reduce potency, while non-polar electron-withdrawing groups (e.g., cyano in ZH-5) enhance activity .
- Commercial Viability : Compound A is readily available but lacks published biological data, highlighting a research gap compared to well-studied derivatives like ZH-5 and AZD6738 .
Biological Activity
Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 179.22 g/mol
- CAS Number : 781595-43-5
The compound features a pyrido[3,4-d]pyrimidine core structure that is known for its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrido[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Alkylation : The ethyl acetate moiety is introduced via alkylation techniques.
- Purification : The crude product is purified using techniques such as recrystallization or chromatography.
Biological Activity
This compound exhibits a range of biological activities:
Antitumor Activity
Research indicates that derivatives of pyrido[3,4-d]pyrimidines show promising antitumor properties. Specifically:
- Mechanism : These compounds may act as inhibitors of various kinases involved in cancer cell signaling pathways.
- Case Studies : A study demonstrated that certain derivatives significantly inhibited the growth of breast cancer cells by targeting specific tyrosine kinases .
Antimicrobial Properties
Pyrido[3,4-d]pyrimidine derivatives have also been explored for their antimicrobial effects:
- Efficacy : Some studies report that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
- Potential Applications : This property suggests potential use in developing new antibiotics.
Cardiovascular Effects
Certain derivatives have been investigated for their cardiovascular effects:
- Mechanism : Some compounds have shown potential as angiotensin II receptor antagonists, which can help manage hypertension .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
